molecular formula C10H10FN3 B2904885 1-(3-Fluorobenzyl)-1H-imidazol-2-amine CAS No. 1179962-33-4

1-(3-Fluorobenzyl)-1H-imidazol-2-amine

Cat. No.: B2904885
CAS No.: 1179962-33-4
M. Wt: 191.209
InChI Key: YABQCGFEDAZRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorobenzyl)-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. It features a fluorobenzyl group attached to the imidazole ring, which imparts unique chemical and physical properties to the molecule. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorobenzyl)-1H-imidazol-2-amine typically involves the reaction of 3-fluorobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorobenzyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Fluorobenzyl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets within proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 1-(3-Fluorobenzyl)-2-(1,3-thiazol-5-yl)-1H-benzimidazole
  • 3-Fluorobenzyl chloride
  • 1-(3-Fluorobenzyl)-1H-benzimidazole-4,7-dione

Comparison: 1-(3-Fluorobenzyl)-1H-imidazol-2-amine is unique due to the presence of both the fluorobenzyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABQCGFEDAZRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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